molecular formula C12H6N2 B1624350 1,8-Dicyanonaphthalene CAS No. 5690-48-2

1,8-Dicyanonaphthalene

Cat. No. B1624350
CAS RN: 5690-48-2
M. Wt: 178.19 g/mol
InChI Key: XBENBKUMYAUPFF-UHFFFAOYSA-N
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Description

1,8-Dicyanonaphthalene is an organic compound . It is a colorless solid that darkens in air due to oxidation . It is a precursor to commercial pigments . It is used as an intermediate for the synthesis of optical brighteners and dyes from naphtholactams .


Synthesis Analysis

1,8-Dicyanonaphthalene can be synthesized from 8-Thia-7,9-diaza-cyclopenta[a]acenaphthylene 8,8-dioxide . The synthesis of 1,8-Dicyanonaphthalene involves pyrolysis under vacuum at 180°C . In another study, new phthalonitrile derivatives were formed from reactions of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) which were considered as the key intermediates for the synthesis of new phthalocyanines .


Molecular Structure Analysis

The molecular structure of 1,8-Dicyanonaphthalene is complex. The bond distances between the naphthalene nuclei fall into two groups . The first group (C2–C3, C5–C6, C7–C8, C10–C11 and C4–C9) are significantly shorter than those in the second group (C2–C11, C3–C4, C4–C5, C6–C7, C8–C9 and C9–C10) .


Chemical Reactions Analysis

New phthalonitrile derivatives reacted with 1,4-diazabicyclo[2.2.2]octane (DBO) or hydroquinone to afford the corresponding new phthalocyanine dyes . The cyclotetramerization of phthalic anhydride derivative also afforded new phthalocyanine dye .


Physical And Chemical Properties Analysis

1,8-Dicyanonaphthalene is a colorless solid that darkens in air due to oxidation . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the papers retrieved.

Scientific Research Applications

Fluorophore and Fluorescence Switches

  • A study by Qian and Xiao (2002) developed 4-amino-1,8-dicyanonaphthalene and its derivatives as novel fluorophores. These compounds act as photo-induced electron transfer fluorescence switches with significant fluorescence enhancement when exposed to transition metal ions like Cr3+ and Fe3+ and are sensitive to pH changes (Qian & Xiao, 2002).

Electrochemical Studies

  • Sánchez and Evans (2011) explored the electrochemical reduction of several isomeric dicyanonaphthalenes, including 1,8-DCN. Their study revealed simple, reversible reductions and, in some cases, reversible dimerization of the anion radicals (Sánchez & Evans, 2011).

Photocycloadditions

  • Kubo et al. (1999) found that [3+2]-Photocycloadditions of various dicyanonaphthalenes, including 1,8-DCN, to alkenes occur at specific positions of the naphthalene ring. The addition sites of the alkenes are explained based on the spin and charge densities of the radical anions of dicyanonaphthalenes (Kubo et al., 1999).

Supramolecular Organization

  • Mei, Liu, and Wolf (2007) utilized a rigid 1,8-dipyridylnaphthalene template for the supramolecular organization of unsaturated dicarboxylic acids in the solid state. This template promotes stereoselective solid-state dimerization of olefinic dicarboxylic acids (Mei, Liu, & Wolf, 2007).

Photoinduced Electron Transfer Chemistry

  • Brancaleon, Brousmiche, and Johnston (1999) studied the photoinduced electron transfer photochemistry of 2,3-dicyanonaphthalene. They observed the efficient formation of free-radical ions, illustrating the utility of this compound for photoinduced electron transfer reactions (Brancaleon, Brousmiche, & Johnston, 1999).

Synthesis of Heterocyclic Compounds

  • Honda et al. (1984) synthesized the first 1,8-diheterocyclicnaphthalenes, including 1,8-bis(1′H-1′,2′,3′-triazolyl)naphthalenes. These compounds have strained structures, which were studied through their spectral properties (Honda et al., 1984).

Safety And Hazards

1,8-Dicyanonaphthalene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

naphthalene-1,8-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBENBKUMYAUPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C#N)C(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465728
Record name 1,8-Dicyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dicyanonaphthalene

CAS RN

5690-48-2
Record name 1,8-Naphthalenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5690-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Dicyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
X Qian, Y Xiao - Tetrahedron letters, 2002 - Elsevier
A new electronic push–pull fluorophore, 4-amino-1,8-dicyanonaphthalene, and its derivatives have been synthesized efficiently. They can be used as photo-induced electron transfer …
Number of citations: 48 www.sciencedirect.com
J Nakayama, E Ohshima, A Ishii… - The Journal of Organic …, 1983 - ACS Publications
Radical bromination of lH, 3H-naphtho [l, 8-cd] thiopyran 2, 2-dioxide (15) gave the corresponding monobromo sulfone 16 (48%), dibromo sulfone 12 (43%; cis/trans= 64/36), and …
Number of citations: 20 pubs.acs.org
F LIU, X QIAN, X GUO - Citeseer
A new 1,8-dicyanonaphthalene fluorescent chemosensor with selective binding for toxic heavy metal ions Hg and Cd Page 1 LIU Feng-yu et al. A new 1,8-dicyanonaphthalene …
Number of citations: 2 citeseerx.ist.psu.edu
AR Forrester, H Irikawa, RH Thomson… - Journal of the …, 1981 - pubs.rsc.org
Evidence for the radical polymerisation of nitrile groups in polyacrylonitrile has been sought using model compounds. No evidence for the cycloaddition of iminyls to nitrile groups has …
Number of citations: 20 pubs.rsc.org
AJ Boulton, SS Mathur - The Journal of Organic Chemistry, 1973 - ACS Publications
Some years ago, Boyer pointed out2a that very few representative furazans and furazan oxides fused to five-membered rings were known, and he also re-ported2* 3 an unsuccessful …
Number of citations: 17 pubs.acs.org
PDA Sánchez, DH Evans - Journal of electroanalytical chemistry, 2011 - Elsevier
The electrochemical reduction of 7 of the 10 isomeric dicyanonaphthalenes has been studied in N,N-dimethylformamide. The studied compounds were 1,2-, 1,3-, 1,4-, 2,3-, 1,8-, 2,6- …
Number of citations: 9 www.sciencedirect.com
N Kobayashi, N Sasaki, H Konami - Inorganic chemistry, 1997 - ACS Publications
A zinc phthalocyanine (ZnPc) analog containing one 1,8-naphthalene unit has been synthesized and characterized by electronic absorption, magnetic circular dichroism, and …
Number of citations: 15 pubs.acs.org
KJ Bernstein, CL Do-Thanh, DA Penchoff… - Inorganica Chimica …, 2014 - Elsevier
A tridentate aromatic amidoxime ligand and its corresponding uranyl complex have been synthesized. The complex was rigorously characterized with single-crystal X-ray diffraction, …
Number of citations: 23 www.sciencedirect.com
ML Kaplan, AJ Lovinger, WD Reents Jr… - Molecular Crystals and …, 1984 - Taylor & Francis
We have prepared a series of 2,3-naphthalocyanine (H 2 NPc) compounds and examined their spectroscopic properties. All of them can be vacuum sublimed as thin films which absorb …
Number of citations: 82 www.tandfonline.com
Y Xiao, X Qian - Tetrahedron letters, 2003 - Elsevier
Novel fluoroionophores with piperazine frameworks as receptors for transition metal cations have been designed with the aid of calculation and synthesized. They exhibited low …
Number of citations: 84 www.sciencedirect.com

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